1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves several steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the annulation of pyrimidine moiety to a triazole ring or vice versa .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen in the presence of catalysts like Raney Nickel.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the nitrogen-containing rings.
Common Reagents and Conditions
Oxidation: Fuming nitric acid is used for nitration reactions.
Reduction: Hydrogen gas and Raney Nickel are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has numerous applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential activities against various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2, thereby modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its complex structure, which combines multiple nitrogen-containing rings
Properties
Molecular Formula |
C20H24N8O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5,6-dimethyl-7-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N8O/c1-13-10-27-17(23-13)4-5-18(25-27)29-11-16-6-8-26(9-7-16)19-14(2)15(3)24-20-21-12-22-28(19)20/h4-5,10,12,16H,6-9,11H2,1-3H3 |
InChI Key |
AYZCGLFVDGKUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=C(C(=NC5=NC=NN45)C)C |
Origin of Product |
United States |
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